Sdz mns 949

Übersicht

Beschreibung

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of Sdz mns 949 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sdz mns 949 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Sdz mns 949 is utilized as a reagent in organic synthesis and serves as a model compound for studying reaction mechanisms. Its reactivity allows it to participate in several types of chemical reactions:

- Oxidation : Under specific conditions, this compound can be oxidized to form different oxidation products, often yielding quinone derivatives.

- Reduction : Reduction reactions modify the functional groups present in the compound, leading to products such as alcohols or amines.

- Substitution : The compound can undergo substitution reactions at its aromatic rings, allowing for the formation of various derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Quinone derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |

| Substitution | Halogenating agents, nucleophiles | Aromatic derivatives |

Biological Applications

Research has indicated that this compound may have significant biological implications:

- Bronchodilator Potential : The compound is being investigated for its potential as a bronchodilator. It works by inhibiting phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to bronchodilation and anti-inflammatory effects.

- Anti-inflammatory Effects : Studies suggest that this compound may help reduce inflammation, making it a candidate for treating respiratory conditions.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Respiratory Conditions : Its mechanism of action suggests efficacy in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).

- Pharmaceutical Development : The compound's unique properties are being leveraged in the development of new pharmaceuticals aimed at respiratory health.

Industrial Applications

In industry, this compound is utilized for:

- Chemical Product Development : The compound plays a role in the formulation of new chemical products and pharmaceuticals.

- Research and Development : Its applications extend to R&D sectors where it serves as a model for studying complex chemical processes.

Case Studies

-

Bronchodilator Research :

- A study focused on the effects of this compound on airway smooth muscle cells demonstrated its ability to enhance cAMP levels significantly, leading to relaxation of these cells and suggesting its potential use in asthma treatment.

-

Organic Synthesis :

- In a synthetic chemistry context, researchers utilized this compound as a starting material to develop novel compounds with enhanced biological activity. The reactions were optimized for yield and selectivity, showcasing the versatility of this compound in organic synthesis.

Wirkmechanismus

The mechanism of action of Sdz mns 949 involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to bronchodilation and anti-inflammatory effects . The molecular targets include the phosphodiesterase enzyme and pathways related to cAMP signaling .

Vergleich Mit ähnlichen Verbindungen

- 6,7-dimethoxy-3-methyl-1-(3’,5’-bis(methoxyethoxy)phenyl)isoquinoline

- Manganese(II) sulfide (MnS)

- Manganese chalcogenides (MnSe, MnTe)

Uniqueness: Sdz mns 949 is unique due to its specific structure and the presence of methoxyethoxy groups, which contribute to its bronchodilating and anti-inflammatory properties.

Biologische Aktivität

SDZ MNS 949, an isoquinoline derivative, has been the subject of various studies aimed at understanding its biological activity. This compound has shown significant effects in animal models, particularly concerning bone health and potential therapeutic applications. This article synthesizes findings from diverse sources, including case studies and experimental research, to provide a comprehensive overview of the biological activities associated with this compound.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within biological systems. Initial studies suggest that it may influence pathways related to angiogenesis and bone remodeling, potentially through modulation of vascular endothelial growth factor (VEGF) signaling pathways .

1. Hypertrophic Osteopathy

One of the most notable effects observed in animal studies is hypertrophic osteopathy (HOA). In a study involving Wistar rats, chronic administration of this compound resulted in significant bone changes consistent with HOA. The lesions were first identified during a reproductive study where male rats were treated for up to 15 weeks and females for up to 7 weeks .

Table 1: Summary of Hypertrophic Osteopathy Findings

| Study Type | Duration of Treatment | Dosage (mg/kg) | Observed Effects |

|---|---|---|---|

| Reproductive Study | Up to 15 weeks | 130 | Development of HOA |

| Bone Study | 47 days | Varies | Significant bone changes noted |

2. Impact on Pain Modulation

Research into genetic factors influencing pain modulation has also highlighted the potential role of compounds like this compound in this area. The modulation of pain pathways suggests that this compound could be explored as a therapeutic agent for conditions characterized by persistent pain .

Case Studies

Several case studies have documented the effects of this compound on animal models:

- Case Study on Bone Changes : A female Wistar rat treated with this compound exhibited significant hypertrophic changes after a treatment period of approximately seven weeks. Histological analysis confirmed the presence of bone lesions consistent with HOA .

- Chronic Administration Study : Another study focused on chronic administration over an extended period, revealing that both male and female rats experienced notable changes in bone density and structure, suggesting a potential application in treating osteopathic conditions .

In Vitro Studies

In vitro assays have demonstrated that this compound possesses antimicrobial and anticancer properties . These findings indicate its potential utility in drug development aimed at combating infections and cancerous growths.

Eigenschaften

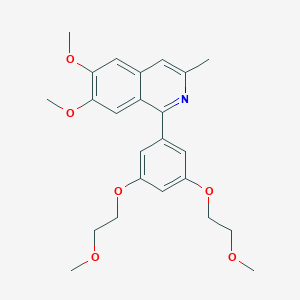

IUPAC Name |

1-[3,5-bis(2-methoxyethoxy)phenyl]-6,7-dimethoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO6/c1-16-10-17-13-22(28-4)23(29-5)15-21(17)24(25-16)18-11-19(30-8-6-26-2)14-20(12-18)31-9-7-27-3/h10-15H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAIGHGDMDYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2C(=N1)C3=CC(=CC(=C3)OCCOC)OCCOC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154702 | |

| Record name | Sdz mns 949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125175-65-7 | |

| Record name | SDZ MNS 949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125175657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sdz mns 949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.